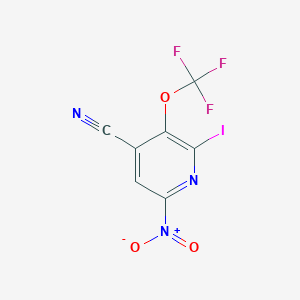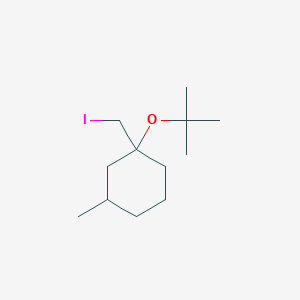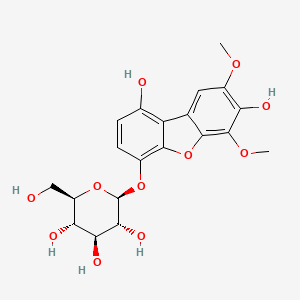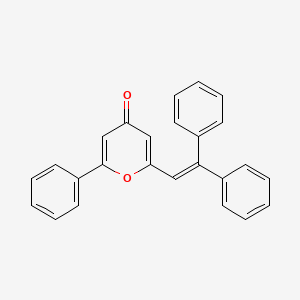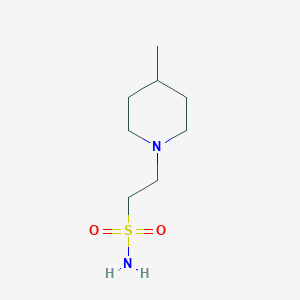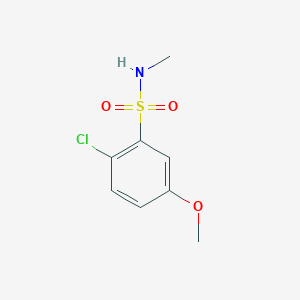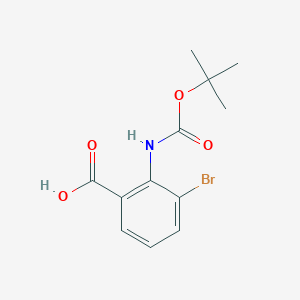
Methyl 6-(tert-butyl)picolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-(tert-butyl)picolinate is an organic compound with the molecular formula C11H15NO2 It is a derivative of picolinic acid, where the hydrogen atom at the 6-position of the pyridine ring is replaced by a tert-butyl group, and the carboxylic acid group is esterified with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-(tert-butyl)picolinate can be synthesized through several methods. One common approach involves the esterification of 6-(tert-butyl)picolinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the direct alkylation of methyl picolinate with tert-butyl bromide in the presence of a base such as potassium carbonate. This reaction is usually performed in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher productivity and consistency in the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(tert-butyl)picolinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding picolinic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) to facilitate substitution reactions.
Major Products Formed
Oxidation: Picolinic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted picolinates depending on the nucleophile used.
Scientific Research Applications
Methyl 6-(tert-butyl)picolinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of methyl 6-(tert-butyl)picolinate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its potential antimicrobial activity could involve inhibition of bacterial enzymes, while its anticancer properties might be related to interference with cell division processes.
Comparison with Similar Compounds
Methyl 6-(tert-butyl)picolinate can be compared with other picolinate derivatives such as:
Methyl 4-bromo-6-(tert-butyl)picolinate: This compound has a bromine atom at the 4-position, which can influence its reactivity and biological activity.
Methyl 6-(tert-butyl)-2-picolinate: The position of the tert-butyl group can affect the compound’s chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and biological properties compared to other picolinate derivatives.
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
methyl 6-tert-butylpyridine-2-carboxylate |
InChI |
InChI=1S/C11H15NO2/c1-11(2,3)9-7-5-6-8(12-9)10(13)14-4/h5-7H,1-4H3 |
InChI Key |
ZOJOFUIJIWCDOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=N1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methyl-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13079983.png)
![N-T-Boc-3-methyl-1,8-diazaspiro[4.5]decane](/img/structure/B13079988.png)
![4-(([(Benzyloxy)carbonyl]amino)methyl)oxane-4-carboxylicacid](/img/structure/B13079993.png)
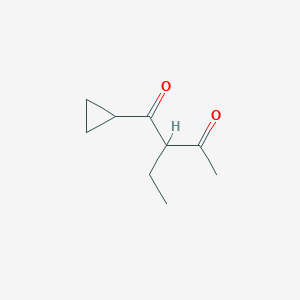
![{2-Ethylimidazo[1,2-a]pyrimidin-5-yl}methanamine](/img/structure/B13080008.png)
